ATX inhibitor 13

Autotaxin Inhibition Enzymatic Assay IC50 Comparison

Researchers investigating the ATX-LPA signaling axis often face a gap between potent enzymatic inhibition and validated cellular functional data. ATX inhibitor 13 bridges this gap, providing a tool with confirmed phenotypic outcomes. • Enzymatic IC50 of 3.4 nM against ATX, with antiproliferative activity validated in a 7-cell line panel (e.g., Hep3B IC50: 0.58 μM, RAW264.7 IC50: 0.63 μM). • Induces profound G2/M cell cycle arrest and suppresses migration in RAW264.7 macrophages, confirming downstream pathway engagement. • Demonstrated excellent acute oral tolerability in mice (up to 1000 mg/kg), supporting pilot in vivo studies.

Molecular Formula C31H35Cl2N5O3
Molecular Weight 596.5 g/mol
Cat. No. B12421329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 13
Molecular FormulaC31H35Cl2N5O3
Molecular Weight596.5 g/mol
Structural Identifiers
SMILESCCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)CN4CCN(CC4)CCO)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl
InChIInChI=1S/C31H35Cl2N5O3/c1-3-28-30(35-31(40)41-20-23-15-26(32)17-27(33)16-23)38-19-25(14-21(2)29(38)34-28)24-6-4-22(5-7-24)18-37-10-8-36(9-11-37)12-13-39/h4-7,14-17,19,39H,3,8-13,18,20H2,1-2H3,(H,35,40)
InChIKeyNSFSOTZMNUYMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATX Inhibitor 13 (10c) Overview


ATX inhibitor 13 (also known as compound 10c) is an imidazo[1,2-a]pyridine-based small molecule that functions as a potent allosteric inhibitor of the enzyme autotaxin (ATX; ENPP2) [1]. Characterized by an enzymatic half-maximal inhibitory concentration (IC50) of 3.4 nM, this orally bioavailable compound effectively suppresses the ATX–lysophosphatidic acid (LPA) signaling axis [2]. In cellular models, it arrests the cell cycle at the G2 phase, inhibits proliferation and migration, and induces apoptosis, with pronounced activity against ATX-expressing tumor cell lines such as Hep3B (IC50: 0.58 μM) and RAW264.7 (IC50: 0.63 μM) .

Potency Comparison Limitations


Autotaxin inhibitors are not a homogeneous class; their divergent chemical scaffolds, binding modes, selectivity profiles, and physicochemical properties preclude simple interchangeability in research applications. ATX inhibitor 13 (10c) is a hybrid molecule designed by merging structural elements of PF-8380 and GLPG1690, resulting in a unique imidazo[1,2-a]pyridine core that distinguishes it from other ATX inhibitors [1]. This structural specificity drives differential cellular efficacy—for instance, the degree of G2 phase arrest and apoptosis induction observed with 10c in RAW264.7 cells is not a class-wide effect, nor are its oral bioavailability and cytotoxicity profiles against specific cancer cell lines (e.g., Hep3B IC50 = 0.58 μM) replicated by other ATX inhibitors such as PF-8380 or GLPG1690 . Generic substitution would introduce uncontrolled variables in potency, mechanism, and cellular outcome, undermining experimental reproducibility and data validity.

Differentiation Evidence


Enzymatic Potency Comparison: ATX Inhibitor 13 (10c) vs. PF-8380 and GLPG1690

ATX inhibitor 13 (compound 10c) exhibits an enzymatic IC50 of 3.4 nM against autotaxin in an isolated enzyme assay [1]. This potency is comparable to the well-characterized tool compound PF-8380 (IC50: 2.8 nM) [2] and substantially greater than that of the clinical-stage inhibitor GLPG1690 (ziritaxestat; IC50: 131 nM) [3]. The 3.4 nM value positions 10c among the most potent ATX inhibitors in its class, offering a favorable potency profile for in vitro studies requiring robust target engagement.

Autotaxin Inhibition Enzymatic Assay IC50 Comparison Small Molecule Inhibitors

Cellular Cytotoxicity: Differential Potency of ATX Inhibitor 13 in ATX-Expressing Cancer Cell Lines

In a 72-hour MTT assay, ATX inhibitor 13 (10c) demonstrated differential cytotoxicity across a panel of human cancer cell lines, with the most pronounced effects observed in cells expressing high levels of ATX mRNA [1]. The IC50 values were 0.58 ± 0.11 μM for Hep3B (hepatocellular carcinoma) and 0.63 ± 0.26 μM for RAW264.7 (macrophage-like) cells [1]. In contrast, other cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) exhibited significantly higher IC50 values of 6.59 μM and 3.87 μM, respectively, indicating a selective vulnerability of ATX-overexpressing cells to 10c . This cellular potency profile is not observed with PF-8380 in the same context, as PF-8380's cytotoxicity is primarily documented in combination with radiation therapy .

Cancer Cell Cytotoxicity Antiproliferative Activity Hep3B RAW264.7 IC50 Comparison

G2 Phase Cell Cycle Arrest: Quantified Effect of ATX Inhibitor 13 vs. Class Baseline

Treatment of RAW264.7 cells with ATX inhibitor 13 (10c) for 24 hours resulted in a pronounced and dose-dependent accumulation of cells in the G2 phase of the cell cycle, as measured by flow cytometry . At a concentration of 1 μM, 10c increased the percentage of cells in G2 phase to 90.16%, compared to only 10.90% in untreated control cells . This magnitude of G2 arrest is a distinctive feature of 10c and is not a universal property of ATX inhibitors; for instance, PF-8380 has not been shown to induce comparable G2 arrest in similar cellular models [1]. The G2 arrest effect of 10c contributes to its antiproliferative and colony-formation inhibitory activities.

Cell Cycle Arrest G2 Phase RAW264.7 Cells Flow Cytometry Antitumor Mechanism

Induction of Apoptosis: Dose-Dependent Effect of ATX Inhibitor 13 on RAW264.7 Cells

ATX inhibitor 13 (10c) induced apoptosis in RAW264.7 cells in a dose-dependent manner following a 48-hour treatment period . The apoptosis rates increased from 6.48% at 0.1 μM to 9.17% at 1 μM, compared to a basal apoptosis rate in untreated controls . This pro-apoptotic effect, while characterized as weak to moderate, is a functionally relevant cellular outcome that contributes to the compound's antitumor activity, particularly in ATX-expressing cell lines [1]. Notably, this apoptosis induction profile is distinct from the primary mechanism of PF-8380, which is more closely associated with radiosensitization rather than direct apoptotic induction .

Apoptosis Induction RAW264.7 Dose-Response Anticancer Activity Flow Cytometry

Oral Bioavailability: ATX Inhibitor 13's Favorable In Vivo Tolerability Profile

ATX inhibitor 13 (10c) is reported to be orally bioavailable, a property that distinguishes it from many ATX inhibitors that are limited to in vitro use . In an in vivo tolerability study, a single oral dose of 10c up to 1000 mg/kg was administered to C57BL/6J mice and deemed to have an acceptable safety profile . While detailed pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) for 10c are not publicly available, the reported oral activity and high-dose tolerability provide a baseline for in vivo experimental design. In comparison, PF-8380 has documented oral bioavailability (43-83%) and a short half-life of 1.2 hours in mice [1], whereas GLPG1690 exhibits a longer half-life (~5 hours) and absolute bioavailability of 54% in humans [2]. The oral bioavailability of 10c enables systemic administration in animal models, a critical requirement for preclinical efficacy studies.

Oral Bioavailability In Vivo Tolerability Maximum Tolerated Dose C57BL/6J Mice Pharmacokinetics

Structural Origin and Binding Mode: Allosteric Inhibition by a Hybrid Imidazo[1,2-a]pyridine Scaffold

ATX inhibitor 13 (10c) was designed through a hybrid strategy that merged structural elements from two established ATX inhibitors: PF-8380 and GLPG1690 [1]. This approach yielded an imidazo[1,2-a]pyridine core scaffold with a characteristic N-hydroxyethyl piperazinyl group, which was identified as the optimal substituent for ATX inhibition within the series [1]. The compound functions as an allosteric inhibitor of autotaxin, distinguishing its binding site from orthosteric inhibitors that directly compete with the LPC substrate [1]. While PF-8380 is a competitive inhibitor and GLPG1690 is also allosteric, 10c represents a unique chemotype that has not been extensively explored in the ATX inhibitor landscape, offering a distinct structure-activity relationship (SAR) profile for medicinal chemistry optimization.

Allosteric Inhibitor Imidazo[1,2-a]pyridine Structure-Based Design Binding Mode Scaffold Hybridization

Validated Application Scenarios


Cellular Profiling in ATX-Expressing Tumor Lines

ATX inhibitor 13 (10c) is ideally suited for in vitro studies aiming to elucidate the role of autotaxin in cancer cell proliferation and survival, particularly in cell lines with high ATX mRNA expression such as Hep3B and RAW264.7 [1]. The compound's sub-micromolar IC50 values (0.58 μM and 0.63 μM, respectively) in these lines [1] enable precise dose-response studies to establish ATX dependency. Researchers can leverage 10c to compare responses between high-ATX and low-ATX cell lines (e.g., A549, IC50 = 6.59 μM) to validate target-specific effects and minimize off-target cytotoxicity confounders.

Cell Cycle Arrest and Migration

The pronounced and quantifiable G2 phase arrest induced by ATX inhibitor 13 (10c) in RAW264.7 cells—increasing the G2 population from 10.90% (control) to 90.16% (1 μM 10c) [1]—makes this compound a valuable tool for dissecting the intersection of ATX-LPA signaling and cell cycle control. Studies focused on cell cycle checkpoints, mitotic entry, or the DNA damage response in ATX-expressing cells can employ 10c to induce a robust and reproducible G2 block, a phenotype not consistently observed with other ATX inhibitors such as PF-8380 .

In Vivo Tolerability in Murine Models

ATX inhibitor 13 (10c) is reported to be orally bioavailable, and its tolerability at single oral doses up to 1000 mg/kg in C57BL/6J mice supports its use in preclinical animal studies [1]. While detailed PK parameters are lacking, the established oral activity profile makes 10c suitable for exploratory in vivo efficacy studies in xenograft or syngeneic tumor models, particularly those derived from ATX-expressing cancer cell lines (e.g., Hep3B, RAW264.7) . Researchers should conduct pilot PK/PD studies to establish appropriate dosing regimens before initiating long-term efficacy trials.

Medicinal Chemistry Optimization and SAR Exploration of Allosteric ATX Inhibitors

The imidazo[1,2-a]pyridine scaffold of ATX inhibitor 13 (10c) represents a hybrid chemotype derived from PF-8380 and GLPG1690 [1]. This unique structure provides a versatile starting point for medicinal chemistry campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties of allosteric ATX inhibitors. Structure-activity relationship (SAR) studies can systematically modify the N-hydroxyethyl piperazinyl group or the benzyl carbamate moiety to explore the chemical space around this core, potentially yielding derivatives with improved in vivo profiles while maintaining the favorable allosteric binding mode [1].

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